molecular formula C9H11BrN2O2 B14847912 Methyl 4-(2-aminoethyl)-6-bromopyridine-2-carboxylate

Methyl 4-(2-aminoethyl)-6-bromopyridine-2-carboxylate

Cat. No.: B14847912
M. Wt: 259.10 g/mol
InChI Key: KYBALAMLQKPWKO-UHFFFAOYSA-N
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Description

Methyl 4-(2-aminoethyl)-6-bromopyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 6th position, an aminoethyl group at the 4th position, and a methyl ester group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-aminoethyl)-6-bromopyridine-2-carboxylate typically involves multi-step organic reactions One common synthetic route starts with the bromination of 2-methylpyridine to introduce the bromine atom at the 6th position This is followed by the esterification of the carboxylic acid group at the 2nd position to form the methyl ester

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-aminoethyl)-6-bromopyridine-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of the hydrogenated pyridine derivative.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Properties

Molecular Formula

C9H11BrN2O2

Molecular Weight

259.10 g/mol

IUPAC Name

methyl 4-(2-aminoethyl)-6-bromopyridine-2-carboxylate

InChI

InChI=1S/C9H11BrN2O2/c1-14-9(13)7-4-6(2-3-11)5-8(10)12-7/h4-5H,2-3,11H2,1H3

InChI Key

KYBALAMLQKPWKO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CC(=C1)CCN)Br

Origin of Product

United States

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